3,7-dimethyloctyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyloctyl butanoate, also known as this compound, is an organic compound with the molecular formula C14H28O2. It is an ester formed from butanoic acid and 3,7-dimethyloctanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,7-dimethyloctyl ester typically involves the esterification reaction between butanoic acid and 3,7-dimethyloctanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+3,7-dimethyloctanol→Butanoic acid, 3,7-dimethyloctyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloctyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3,7-dimethyloctanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: Butanoic acid and 3,7-dimethyloctanol.
Reduction: Butanoic acid and 3,7-dimethyloctanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
3,7-dimethyloctyl butanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Used in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, 3,7-dimethyloctyl ester involves its hydrolysis to butanoic acid and 3,7-dimethyloctanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The resulting products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: Another ester with a similar structure but with a double bond in the alkyl chain.
Butanoic acid, octyl ester: An ester with a similar backbone but without the methyl groups.
Uniqueness
3,7-dimethyloctyl butanoate is unique due to the presence of the 3,7-dimethyloctyl group, which imparts specific physical and chemical properties, such as its fragrance and reactivity. This makes it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
67874-80-0 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
3,7-dimethyloctyl butanoate |
InChI |
InChI=1S/C14H28O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
MHOJKRQFONEPRN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCC(C)CCCC(C)C |
Canonical SMILES |
CCCC(=O)OCCC(C)CCCC(C)C |
Key on ui other cas no. |
67874-80-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.